molecular formula C16H12N2O3 B5426255 N-(1,2-oxazol-3-yl)-3-phenoxybenzamide

N-(1,2-oxazol-3-yl)-3-phenoxybenzamide

Cat. No.: B5426255
M. Wt: 280.28 g/mol
InChI Key: PSOPUVKTBPAJFN-UHFFFAOYSA-N
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Description

N-(1,2-oxazol-3-yl)-3-phenoxybenzamide is a compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring

Preparation Methods

The synthesis of N-(1,2-oxazol-3-yl)-3-phenoxybenzamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenoxybenzoic acid with hydroxylamine hydrochloride to form the corresponding hydroxamic acid. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxazole ring . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents or catalysts.

Chemical Reactions Analysis

N-(1,2-oxazol-3-yl)-3-phenoxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(1,2-oxazol-3-yl)-3-phenoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,2-oxazol-3-yl)-3-phenoxybenzamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their function. The exact molecular pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

N-(1,2-oxazol-3-yl)-3-phenoxybenzamide can be compared with other oxazole derivatives such as:

    Aleglitazar: An antidiabetic agent.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

These compounds share the oxazole ring structure but differ in their specific substituents and biological activities, highlighting the versatility and uniqueness of this compound in its applications.

Properties

IUPAC Name

N-(1,2-oxazol-3-yl)-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c19-16(17-15-9-10-20-18-15)12-5-4-8-14(11-12)21-13-6-2-1-3-7-13/h1-11H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOPUVKTBPAJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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